molecular formula C20H20N6O2 B6421806 ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate CAS No. 909861-19-4

ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B6421806
CAS No.: 909861-19-4
M. Wt: 376.4 g/mol
InChI Key: WDHHFXIKDIICFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core fused with a pyrazolo[1,5-a]pyrimidine scaffold. Key structural attributes include:

  • Pyrazole ring: Substituted at the 1-position with a 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl group and at the 4-position with an ethyl carboxylate ester.
  • Functional groups: A 5-amino group on the pyrazole and methyl/phenyl substituents on the pyrazolo-pyrimidine moiety.

Properties

IUPAC Name

ethyl 5-amino-1-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-28-20(27)15-11-22-25(18(15)21)16-10-12(2)23-19-17(13(3)24-26(16)19)14-8-6-5-7-9-14/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHHFXIKDIICFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate (CAS Number: 1185021-05-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H20N6O2
  • Molecular Weight : 376.4 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research has indicated that compounds within the pyrazolo family can inhibit key enzymes and receptors that play critical roles in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated promising anticancer activity for this compound across several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Induces apoptosis via mitochondrial pathway
SF26812.50Inhibits cell proliferation
NCI-H46042.30Disrupts cell cycle progression

These findings suggest that this compound exhibits selective cytotoxicity against certain cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown anti-inflammatory effects. Pyrazolo derivatives have been reported to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This dual action could make it beneficial for treating conditions characterized by excessive inflammation alongside cancer .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazolo derivatives similar to this compound:

  • Bouabdallah et al. (2022) : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against HepG2 and P815 cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Wei et al. (2022) : Evaluated ethyl derivatives against A549 lung cancer cells, identifying compounds with IC50 values as low as 26 µM .
  • Xia et al. (2022) : Developed pyrazole derivatives that induced significant apoptosis in cancer cells with IC50 values around 49.85 µM .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name Molecular Formula Substituents (Pyrazole Position 1) Melting Point (°C) Key References
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂FN₃O₂ 4-Fluorophenyl 153–154
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate C₁₆H₁₅N₅O₃ 7-Methoxyquinolin-4-yl Not reported
Target Compound Not explicitly provided 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl Not reported N/A

Key Observations :

  • The 4-fluorophenyl analog (C₁₂H₁₂FN₃O₂) has a simpler aromatic substituent, resulting in a lower molecular weight (249.24 g/mol) and melting point (153–154°C) .
  • The 7-methoxyquinolin-4-yl substituent introduces a planar, electron-rich heterocycle, likely enhancing π-stacking interactions in biological systems .
  • The target compound’s pyrazolo-pyrimidine substituent adds steric bulk and rigidity, which may influence solubility and binding affinity compared to simpler analogs.

Functional Group Modifications in Pyrazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Key Functional Groups Synthesis Yield (%) Application Notes
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine C₂₄H₁₄FN₇O₂ Triazolo ring, nitro group Not reported High thermal stability (>340°C)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₃H₁₆F₃N₃O₂ Cyclopropyl, trifluoromethyl Not reported Potential agrochemical use
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₇H₂₄F₂N₆O₂ Carboxamide, difluoromethyl, methoxyphenyl 50% (HPLC purity) Medicinal chemistry candidate

Key Observations :

  • The trifluoromethyl group in C₁₃H₁₆F₃N₃O₂ enhances lipophilicity and metabolic stability, common in agrochemical designs .
  • Carboxamide derivatives (e.g., C₂₇H₂₄F₂N₆O₂) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability compared to carboxylate esters like the target compound .

Key Observations :

  • Multi-step syntheses (e.g., triazolo derivatives in ) require harsh conditions (12-hour reflux), contrasting with simpler one-pot methods .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure is synthesized via cyclization of precursors such as 5-amino-3-arylpyrazoles and β-keto esters. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol (30 min) followed by silica gel chromatography (petroleum ether/ethyl acetate, 8:2) yields analogous pyrazolo[1,5-a]pyrimidine derivatives .
  • Optimization : Key parameters include:

  • Temperature : Reflux (~78°C for ethanol) to drive cyclization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Purification : Gradient elution in chromatography improves separation of regioisomers.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : Assign peaks for pyrazole (δ 6.5–7.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) protons. Aromatic substituents (e.g., phenyl) show splitting patterns in ¹H NMR .

Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the fused heterocycle.

X-ray Crystallography : Resolve regiochemistry and dihedral angles between fused rings (e.g., pyrazole-pyrimidine planarity <2° deviation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Approach :

  • Electron-withdrawing groups (e.g., trifluoromethyl at C7) enhance metabolic stability and receptor binding (e.g., COX-2 inhibition) .
  • Bulkier substituents (e.g., cyclopropyl at C5) may sterically hinder off-target interactions.
  • Table : Key substituent effects observed in analogues:
Substituent PositionGroupBioactivity ImpactSource
C7CF₃↑ Enzyme inhibition
C3Phenyl↑ Receptor affinity

Q. What computational tools can predict reaction pathways for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and regioselectivity in cyclization steps.
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for precursor condensation .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ethanol vs. methanol for yield improvement).

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Resolution Protocol :

Repetition : Confirm reproducibility under identical conditions.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Isomer Analysis : Check for regioisomers (e.g., C5 vs. C7 substitution) via HPLC or X-ray .

Collaborative Validation : Cross-verify data with independent labs or computational simulations .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during multi-step synthesis of this compound?

  • Preventive Measures :

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during esterification .
  • Low-Temperature Steps : Use ice baths for exothermic reactions (e.g., acylation).
  • In situ Monitoring : Track intermediates via TLC (Rf comparison) or inline IR spectroscopy .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

  • Protocol :

Solubility : Measure in PBS (pH 7.4) and DMSO.

Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS.

CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.